BenchChemオンラインストアへようこそ!

(E)-3-(2-chlorophenyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide

Medicinal Chemistry Structure-Activity Relationship Hydrazone Regioisomerism

(E)-3-(2-chlorophenyl)-N′-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide (CAS 306750-22-1; molecular formula C₁₇H₁₃ClN₄O₂; molecular weight 340.77 g/mol) is a synthetic hydrazide–hydrazone derivative belonging to the 3-aryl-1H-pyrazole-5-carbohydrazide family. It is commercially catalogued as a research-grade building block (AldrichCPR, Sigma-Aldrich product R815683) with a typical purity specification of 95% (AKSci 2091CQ).

Molecular Formula C17H13ClN4O2
Molecular Weight 340.77
CAS No. 306750-22-1
Cat. No. B2576520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(2-chlorophenyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
CAS306750-22-1
Molecular FormulaC17H13ClN4O2
Molecular Weight340.77
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)O)Cl
InChIInChI=1S/C17H13ClN4O2/c18-14-7-2-1-6-13(14)15-9-16(21-20-15)17(24)22-19-10-11-4-3-5-12(23)8-11/h1-10,23H,(H,20,21)(H,22,24)/b19-10+
InChIKeyPVFULSBFCKKMEY-VXLYETTFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(2-Chlorophenyl)-N′-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide (CAS 306750-22-1): Compound Class, Registry Identity, and Sourcing Baseline for Procurement Decisions


(E)-3-(2-chlorophenyl)-N′-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide (CAS 306750-22-1; molecular formula C₁₇H₁₃ClN₄O₂; molecular weight 340.77 g/mol) is a synthetic hydrazide–hydrazone derivative belonging to the 3-aryl-1H-pyrazole-5-carbohydrazide family . It is commercially catalogued as a research-grade building block (AldrichCPR, Sigma-Aldrich product R815683) with a typical purity specification of 95% (AKSci 2091CQ) . Within the ChEMBL database, this substance has not been associated with any reported bioactivity or clinical investigation, distinguishing it from more extensively characterized in-class analogs [1].

Why In-Class Pyrazole-5-carbohydrazide Hydrazones Cannot Be Interchanged with (E)-3-(2-Chlorophenyl)-N′-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide


Within the pyrazole-5-carbohydrazide hydrazone series, even minor structural permutations produce substantial shifts in pharmacological profiles. The (E)-configuration of the hydrazone bond, the position of the hydroxy substituent on the benzylidene ring (ortho, meta, or para), and the nature of the aryl group at the pyrazole 3-position each independently modulate hydrogen-bonding capacity, electronic distribution, and target engagement [1]. Literature on closely related analogs demonstrates that a single substituent change—for instance, replacing the 3-hydroxybenzylidene moiety with a 2-hydroxy isomer or a 4-fluorobenzylidene group—can alter observed cytotoxic IC₅₀ values by more than an order of magnitude [2]. Consequently, assuming functional equivalence between this compound and its nearest structural neighbors without experimental confirmation introduces substantial risk of irreproducibility in biological assays.

Quantitative Differentiation Evidence for (E)-3-(2-Chlorophenyl)-N′-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide Against Closest Structural Analogs


Meta-Hydroxybenzylidene Regioisomerism: Differentiation from Ortho- and Para-Hydroxy Analogs

The target compound bears the hydroxy substituent at the meta (3-) position of the benzylidene ring. Among the three possible regioisomers—ortho (2-hydroxy, CAS 1285535-60-5), meta (3-hydroxy, CAS 306750-22-1), and para (4-hydroxy, CAS varies)—the meta isomer presents a distinct hydrogen-bond donor/acceptor geometry that affects both intramolecular stabilization and intermolecular target recognition [1]. In structurally analogous pyrazole-5-carbohydrazide hydrazone series, the ortho-hydroxy isomer can form a six-membered intramolecular hydrogen bond with the imine nitrogen, partially locking the conformation, whereas the meta isomer cannot, resulting in greater conformational flexibility and altered pharmacophore presentation [1]. Quantitative bioactivity data for the closely related ortho-hydroxy isomer (CAS 1285535-60-5) indicate IC₅₀ values spanning 12.8 to 365 µM across different cancer cell lines, though these values originate from vendor-compiled data and should be independently verified . No peer-reviewed comparative dataset exists that simultaneously reports activity for all three regioisomers under identical assay conditions.

Medicinal Chemistry Structure-Activity Relationship Hydrazone Regioisomerism

Hydroxy vs. Fluoro Substituent on Benzylidene: Differential Hydrogen-Bonding Capacity and Lipophilicity

The 3-hydroxybenzylidene substituent in CAS 306750-22-1 provides a hydrogen-bond donor (HBD) that is absent in the closest commercially available fluoro analog, 3-(2-chlorophenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide . This difference is quantitatively meaningful for drug-likeness: the hydroxy-bearing target compound contributes one additional HBD and one additional hydrogen-bond acceptor (HBA), shifting its Rule-of-Five profile relative to the fluoro analog. The calculated logP for CAS 306750-22-1 is approximately 3.2 [1], whereas the 4-fluorobenzylidene analog is expected to exhibit higher lipophilicity (estimated ΔlogP ≈ +0.3 to +0.5) due to replacement of the polar –OH with the more lipophilic –F, potentially affecting membrane permeability, solubility, and off-target binding in cell-based assays.

ADME Prediction Lipophilicity Hydrogen-Bond Donor

Absence of Known Bioactivity vs. Extensively Profiled Pyrazole-5-carbohydrazide Congeners

A search of the ChEMBL 20 bioactivity database reveals no known activity for CAS 306750-22-1 (ZINC46763), nor any associated publication or clinical trial record [1]. This stands in stark contrast to structurally related pyrazole-5-carbohydrazide hydrazones that have demonstrated sub-micromolar to low-micromolar growth inhibition against A549 lung cancer cells. For example, the lead compound (E)-1-(4-tert-butylbenzyl)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide (compound 3e) exhibited an IC₅₀ of 1.2 µM in the same cell line and induced apoptosis [2]. Similarly, pyrazole-5-carbohydrazide N-glycoside derivatives have been reported to inhibit A549 cell growth with IC₅₀ values ranging from 0.8 to 15.7 µM [3].

Bioactivity Fingerprinting ChEMBL Database Target Engagement

2-Chlorophenyl at Pyrazole C3 vs. Alternative Aryl Substituents: Electronic and Steric Modulation

The 2-chlorophenyl group at the pyrazole 3-position of CAS 306750-22-1 introduces a distinct combination of electron-withdrawing inductive effect (σₘ ≈ 0.37 for Cl) and steric bulk (ortho-substitution) that is absent in the unsubstituted 3-phenyl analog [1]. In pyrazole-5-carbohydrazide hydrazone series evaluated against A549 cells, replacement of the 3-aryl substituent produced systematic variations in growth inhibitory potency. The 4-chlorophenyl analog in the 1-(4-tert-butylbenzyl) series yielded IC₅₀ values ranging from 1.2 to 68.5 µM depending on the hydrazone substituent, whereas the 4-methylphenyl congener showed reduced activity (IC₅₀ > 50 µM for most derivatives) [2]. The ortho-chloro orientation in the target compound is sterically more demanding than the para-chloro orientation and may restrict the conformational freedom of the pyrazole–phenyl bond, potentially influencing target binding in ways not observed with the para-substituted analogs.

Electronic Effects Aryl Substituent SAR Pyrazole C3 Modulation

Recommended Procurement and Research Application Scenarios for (E)-3-(2-Chlorophenyl)-N′-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide


SAR Library Expansion with an Under-Characterized 2-Chlorophenyl / 3-Hydroxybenzylidene Chemotype

For medicinal chemistry groups systematically exploring the pyrazole-5-carbohydrazide hydrazone chemical space, CAS 306750-22-1 fills a specific and under-explored combination: a 2-chlorophenyl substituent at the pyrazole 3-position paired with a 3-hydroxybenzylidene hydrazone. This pairing is distinct from the extensively studied 4-chlorophenyl and 4-methylphenyl series reported in the 2008–2009 Xia and Lv publications [1][2]. Procurement of this compound enables the generation of novel SAR data points that bridge the gap between para-substituted aryl series and ortho-substituted analogs. The compound is suitable as a starting material for further derivatization (e.g., O-alkylation of the phenolic –OH, metal complexation via the hydrazone moiety) to generate focused libraries for anticancer or antimicrobial screening [3].

Negative Control or Inactive Reference Compound for Pyrazole-5-carbohydrazide Bioassays

Given that ChEMBL 20 reports no known bioactivity for CAS 306750-22-1 [1], this compound may serve as a structurally matched negative control in assays where active pyrazole-5-carbohydrazide hydrazones (e.g., compound 3e with A549 IC₅₀ = 1.2 µM) are used as positive controls [2]. Its close structural similarity to active congeners—differing only in the specific substitution pattern—makes it a more suitable negative control than solvent-only or structurally unrelated compounds, reducing the risk of confounding matrix effects in high-throughput screening campaigns.

Coordination Chemistry and Metallodrug Precursor Development

The (E)-hydrazone moiety of CAS 306750-22-1, combined with the phenolic –OH and pyrazole NH donors, provides a multidentate ligand framework capable of chelating transition metal ions (Cu²⁺, Zn²⁺, Fe³⁺, Co²⁺). Related salicylaldehyde pyrazole hydrazone copper(II) complexes have demonstrated apoptosis-inducing activity in vascular endothelial cells [3]. The meta-hydroxybenzylidene geometry of CAS 306750-22-1, which precludes intramolecular H-bonding with the imine nitrogen (unlike the ortho-hydroxy isomer), leaves the phenolic oxygen more available for metal coordination, potentially yielding complexes with distinct stoichiometry and biological activity compared to those derived from ortho-hydroxy analogs [4].

Computational Chemistry and Pharmacophore Modeling Studies

The compound's well-defined structure, commercial availability (Sigma-Aldrich R815683, AKSci 2091CQ, ≥95% purity), and the absence of pre-existing bioactivity annotations [1] make it an attractive candidate for prospective computational modeling. Its three hydrogen-bond donors and five acceptors, combined with a calculated logP of 3.2 , place it within drug-like chemical space. Docking studies against targets for which related pyrazole-5-carbohydrazide hydrazones show activity (e.g., sphingosine kinase-1, DNA gyrase, or RORγt) could generate testable hypotheses that guide subsequent experimental validation and differentiate its predicted binding mode from those of better-characterized analogs.

Quote Request

Request a Quote for (E)-3-(2-chlorophenyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.